molecular formula C6H5ClN2O B13440745 4-Amino-3-chloropyridine-2-carbaldehyde

4-Amino-3-chloropyridine-2-carbaldehyde

Cat. No.: B13440745
M. Wt: 156.57 g/mol
InChI Key: WEWMDABHUWKNJB-UHFFFAOYSA-N
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Description

4-Amino-3-chloropyridine-2-carbaldehyde is a heterocyclic compound featuring a pyridine backbone substituted with an amino group at position 4, a chlorine atom at position 3, and a carbaldehyde group at position 2. This arrangement creates a unique electronic and steric profile, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amino group acts as an electron donor, while the chlorine and aldehyde groups are electron-withdrawing, leading to a polarized aromatic system. Such properties facilitate its use in nucleophilic substitution reactions and as a building block for bioactive molecules .

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

4-amino-3-chloropyridine-2-carbaldehyde

InChI

InChI=1S/C6H5ClN2O/c7-6-4(8)1-2-9-5(6)3-10/h1-3H,(H2,8,9)

InChI Key

WEWMDABHUWKNJB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloropyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the chlorination of 4-aminopyridine followed by formylation to introduce the aldehyde group . The reaction conditions often require the use of reagents such as phosphorus oxychloride (POCl3) for chlorination and formylating agents like N,N-dimethylformamide (DMF) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 4-Amino-3-chloropyridine-2-carbaldehyde include pyridine and pyrimidine derivatives with variations in substituent type, position, and heterocyclic core. Below is a detailed comparison based on available

Structural and Functional Group Analysis

Electronic and Reactivity Profiles

  • Pyridine vs. Pyrimidine Core: Pyrimidine derivatives (e.g., 4-Amino-2-chloropyrimidine-5-carbaldehyde) exhibit greater π-deficiency due to dual nitrogen atoms, enhancing electrophilic substitution challenges compared to pyridine analogs .
  • Substituent Effects: The amino group in the target compound increases solubility in acidic media (via protonation) and enables hydrogen bonding, unlike the azido group in 4-Azido-2-chloropyridine-3-carbaldehyde, which is electron-withdrawing and reactive in cycloadditions . Chlorine position: 3-Chloro (target) vs. 2-Chloro ( compound) alters steric hindrance and regioselectivity in cross-coupling reactions.

Research Findings and Trends

  • Similarity Scoring: highlights that pyrimidine analogs (e.g., 4-Amino-2-chloropyrimidine-5-carbaldehyde, similarity score 0.80) are more structurally divergent from the target compound than pyridine derivatives due to core heterocycle differences.
  • Thermal Stability : Chlorine and aldehyde groups in all analogs contribute to thermal instability, necessitating storage at low temperatures .
  • Biological Activity: Amino-substituted compounds demonstrate higher binding affinity in enzyme inhibition assays compared to non-amino analogs, as seen in kinase-targeted studies .

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